molecular formula C10H20N3O4P B13052196 (Z)-Diisopropyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate

(Z)-Diisopropyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate

Cat. No.: B13052196
M. Wt: 277.26 g/mol
InChI Key: UAKVLNPGOJNSFP-UHFFFAOYSA-N
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Description

(Z)-Diisopropyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is a complex organic compound with a unique structure that includes an imidazolidinone ring and a phosphoramidate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Diisopropyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate typically involves the reaction of diisopropylamine with a suitable phosphoramidate precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-Diisopropyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted imidazolidinone compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-Diisopropyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages in complex molecules.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases and other enzymes involved in cellular signaling pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications, including as an anticancer agent due to its ability to interfere with cellular processes.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (Z)-Diisopropyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various cellular effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphoramidates and imidazolidinone derivatives, such as:

  • Diisopropylphosphoramidate
  • Methylimidazolidinone
  • Phosphorylated imidazolidinones

Uniqueness

What sets (Z)-Diisopropyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate apart from similar compounds is its unique combination of an imidazolidinone ring and a phosphoramidate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H20N3O4P

Molecular Weight

277.26 g/mol

IUPAC Name

(2Z)-2-di(propan-2-yloxy)phosphorylimino-1-methylimidazolidin-4-one

InChI

InChI=1S/C10H20N3O4P/c1-7(2)16-18(15,17-8(3)4)12-10-11-9(14)6-13(10)5/h7-8H,6H2,1-5H3,(H,11,12,14,15)

InChI Key

UAKVLNPGOJNSFP-UHFFFAOYSA-N

Isomeric SMILES

CC(C)OP(=O)(/N=C\1/NC(=O)CN1C)OC(C)C

Canonical SMILES

CC(C)OP(=O)(N=C1NC(=O)CN1C)OC(C)C

Origin of Product

United States

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